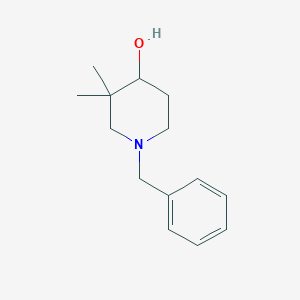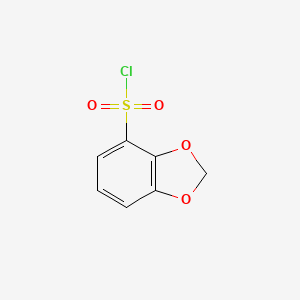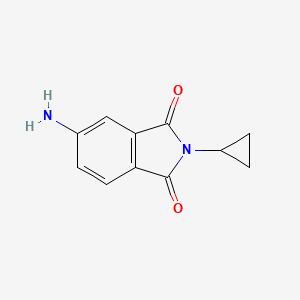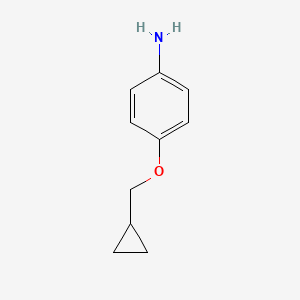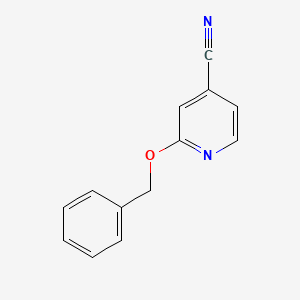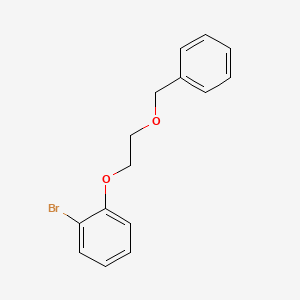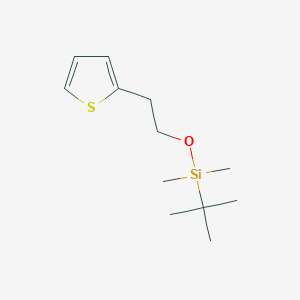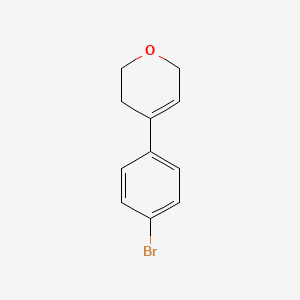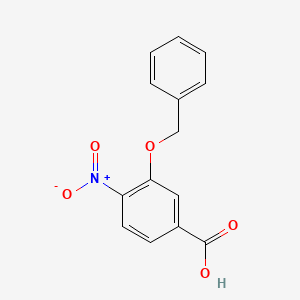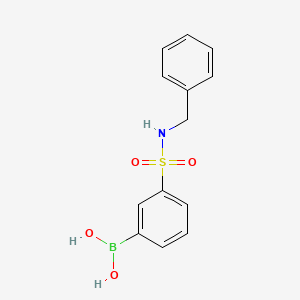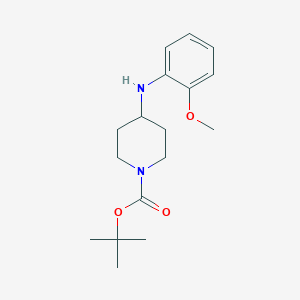![molecular formula C13H14N2O4 B1292115 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1016874-64-8](/img/structure/B1292115.png)
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an acetylamino group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group .
Mécanisme D'action
Target of Action
The primary target of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is Beta-lactamase, an enzyme found in many bacteria . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics .
Mode of Action
The compound interacts with its target, Beta-lactamase, by inhibiting its function .
Biochemical Pathways
By inhibiting beta-lactamase, the compound can potentially affect various biochemical pathways in bacteria that are associated with antibiotic resistance .
Result of Action
The inhibition of Beta-lactamase by this compound can potentially enhance the effectiveness of beta-lactam antibiotics, as it prevents the breakdown of these antibiotics by the enzyme . This could result in increased cellular damage in bacteria and improved antibiotic efficacy.
Méthodes De Préparation
The synthesis of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acetylation of 3-aminophenylacetic acid to form 3-(acetylamino)phenylacetic acid, which is then reacted with 5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction typically requires the use of organic solvents such as ethanol or dichloromethane and may involve catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxylic acid groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Comparaison Avec Des Composés Similaires
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(3-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 1-[3-(acetylamino)phenyl]-5-oxo- These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The unique combination of the acetylamino group, phenyl ring, pyrrolidine ring, and carboxylic acid group in this compound contributes to its distinct chemical behavior and research applications .
Propriétés
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-3-2-4-11(6-10)15-7-9(13(18)19)5-12(15)17/h2-4,6,9H,5,7H2,1H3,(H,14,16)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNWCDBBHPXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

